molecular formula C12H7BrClNO4 B5884282 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid

2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid

Cat. No. B5884282
M. Wt: 344.54 g/mol
InChI Key: KIXRPMSINYWTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid, also known as BFCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFCA is a derivative of furoylbenzoic acid and has been synthesized through a number of methods.

Mechanism of Action

The mechanism of action of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid is not fully understood. However, studies have shown that 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned above. Physiologically, 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been shown to reduce inflammation in animal models of arthritis and colitis. 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid in lab experiments is its potential as a drug candidate due to its anti-inflammatory and anti-cancer properties. Another advantage is its use as a ligand in the synthesis of MOFs for gas storage and separation. However, one limitation of using 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid in lab experiments is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are many potential future directions for 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid research. One direction is the synthesis of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid derivatives with improved anti-inflammatory and anti-cancer properties. Another direction is the use of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid in the synthesis of novel MOFs for gas storage and separation. Additionally, the use of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid as a precursor for the synthesis of other compounds, such as 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid-phenylalanine conjugates, could lead to the development of new drug delivery systems. Finally, further studies are needed to fully understand the mechanism of action of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid and its potential applications in other fields of scientific research.

Synthesis Methods

2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been synthesized through a number of methods, including the reaction of 5-bromo-2-furoic acid with 4-chloroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-chlorobenzoic acid with 5-bromo-2-furoyl chloride in the presence of a base, such as triethylamine. The yield of 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid using these methods ranges from 40-70%.

Scientific Research Applications

2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been shown to exhibit anti-inflammatory and anti-cancer properties. 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation. Furthermore, 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid has been used as a precursor for the synthesis of other compounds, such as 2-[(5-bromo-2-furoyl)amino]-4-chlorobenzoic acid-phenylalanine conjugates, which have potential applications in drug delivery.

properties

IUPAC Name

2-[(5-bromofuran-2-carbonyl)amino]-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO4/c13-10-4-3-9(19-10)11(16)15-8-5-6(14)1-2-7(8)12(17)18/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXRPMSINYWTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(O2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(5-Bromofuran-2-yl)carbonyl]amino}-4-chlorobenzoic acid

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